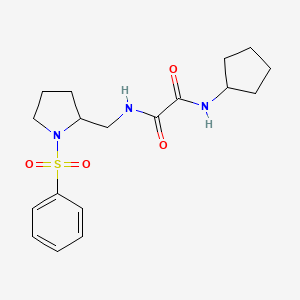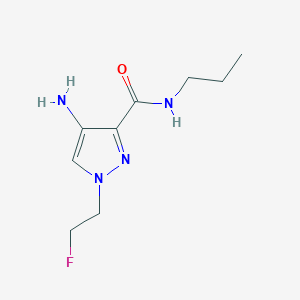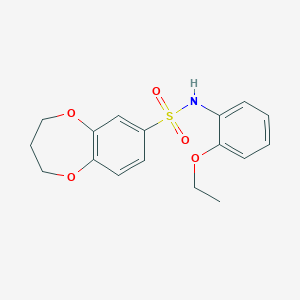![molecular formula C16H11F3N2O3 B2875260 N-([2,3'-bifuran]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034566-83-9](/img/structure/B2875260.png)
N-([2,3'-bifuran]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-trifluoromethyl compounds has been extensively studied. The development of new synthetic methods from abundant and easily available substrates is highly desirable but still challenging . A common strategy involves the use of silver-mediated oxidative trifluoromethylation .Molecular Structure Analysis
The molecular structure of N-trifluoromethyl compounds plays a crucial role in their properties and applications. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .Chemical Reactions Analysis
N-trifluoromethyl amines are prone to hydrolysis, whereas N-trifluoromethyl azoles have excellent aqueous stability . The reactions of these compounds can be influenced by factors such as the presence of other functional groups and the reaction conditions .Physical And Chemical Properties Analysis
Compared to their N-methyl analogues, N-trifluoromethyl azoles have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability . These properties make N-trifluoromethyl compounds valuable targets in medicinal chemistry .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediates
N-([2,3’-bifuran]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide: serves as a versatile intermediate in organic synthesis. Its trifluoromethyl group is particularly valuable for introducing fluorine atoms into target molecules, which can significantly alter the chemical and physical properties of these compounds . This is crucial for the development of new pharmaceuticals and agrochemicals where fluorine’s small size and high electronegativity can improve metabolic stability and bioavailability.
Medicinal Chemistry
In medicinal chemistry, this compound’s structural motif is common in drug design. The presence of both a furan ring and a trifluoromethyl group can be exploited to create novel compounds with potential therapeutic effects. For instance, modifications of this compound could lead to the development of new inhibitors or receptor modulators .
Fluorine Chemistry
As a fluorinated compound, it can be used in the study of C–F bond activation and fluorination reactions. The trifluoromethyl group is a common moiety in fluorine chemistry, and its reactivity can be harnessed for introducing fluorine into other molecules, which is a key step in the synthesis of many fluorinated pharmaceuticals .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of this compound is Nicotinamide N-methyltransferase (NNMT) . NNMT plays a crucial role in various biological processes by regulating methylation potential and the degradation of nicotinamide . The aberrant expression of NNMT has been implicated in multiple cancers, metabolic, and liver diseases .
Biochemical Pathways
NNMT is involved in nicotinate and nicotinamide metabolism . It affects a biochemical mechanism known as a futile cycle, which plays a role in metabolic regulation . By interacting with NNMT, the compound could potentially affect these pathways and their downstream effects.
Pharmacokinetics
The trifluoromethyl group, which is part of the compound, is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the trifluoromethyl group could influence the compound’s bioavailability.
Result of Action
Given its potential interaction with nnmt, it could influence the methylation potential and degradation of nicotinamide, which could have various downstream effects, potentially influencing the progression of diseases where nnmt is implicated .
Eigenschaften
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3/c17-16(18,19)14-4-1-10(7-20-14)15(22)21-8-12-2-3-13(24-12)11-5-6-23-9-11/h1-7,9H,8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCQDIHWQZSWBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCC2=CC=C(O2)C3=COC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

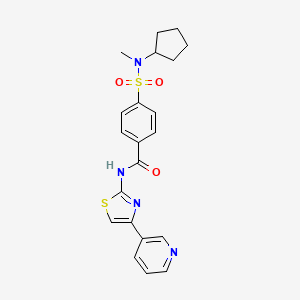

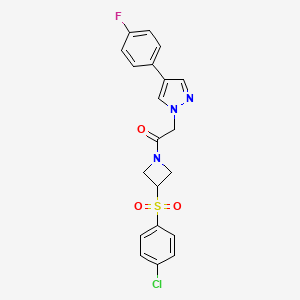
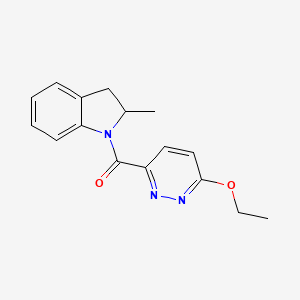
![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B2875184.png)
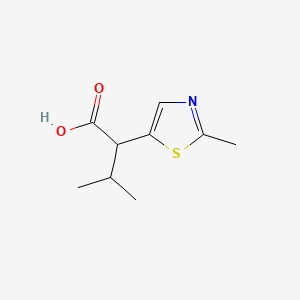
![[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride](/img/structure/B2875186.png)


